molecular formula C9H6N4OS B1335211 2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile

2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile

Cat. No.: B1335211
M. Wt: 218.24 g/mol
InChI Key: VRQADNMLAKODCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile is an organic compound that features a thiadiazole ring, a furan ring, and an acrylonitrile group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile typically involves the formation of the thiadiazole ring followed by the introduction of the furan and acrylonitrile groups. Common synthetic routes may include:

    Cyclization reactions: Formation of the thiadiazole ring through cyclization of appropriate precursors.

    Condensation reactions: Introduction of the furan ring via condensation reactions with furfural or related compounds.

    Nitrile formation: Introduction of the acrylonitrile group through reactions with cyanide sources.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates.

    Temperature control: Precise control of reaction temperatures to favor desired products.

    Purification techniques: Use of chromatography, recrystallization, or other purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to nitro or other oxidized forms.

    Reduction: Reduction of the nitrile group to amine or other reduced forms.

    Substitution: Substitution reactions at the furan or thiadiazole rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for drug development.

    Industry: As a precursor for materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile depends on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-phenylacrylonitrile: Similar structure with a phenyl group instead of a furan ring.

    2-(5-Amino-1,3,4-thiadiazol-2-yl)-3-(2-thienyl)acrylonitrile: Similar structure with a thiophene ring instead of a furan ring.

Uniqueness

2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile is unique due to the presence of both the furan ring and the acrylonitrile group, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H6N4OS

Molecular Weight

218.24 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-3-(furan-2-yl)prop-2-enenitrile

InChI

InChI=1S/C9H6N4OS/c10-5-6(4-7-2-1-3-14-7)8-12-13-9(11)15-8/h1-4H,(H2,11,13)

InChI Key

VRQADNMLAKODCF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NN=C(S2)N

Origin of Product

United States

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